molecular formula C10H19NO5 B14798863 (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid

(2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid

Cat. No.: B14798863
M. Wt: 233.26 g/mol
InChI Key: NHXZARPGSOCYMJ-RNFRBKRXSA-N
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Description

(2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid typically involves the protection of amino acids with the Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

(2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon removal of the Boc group, the free amine can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid is unique due to its chiral nature and the presence of both a hydroxyl and a Boc-protected amine group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7-/m1/s1

InChI Key

NHXZARPGSOCYMJ-RNFRBKRXSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O

Origin of Product

United States

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